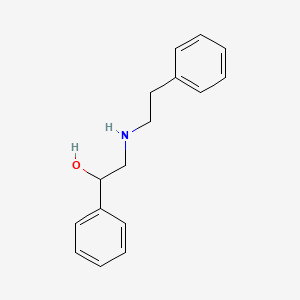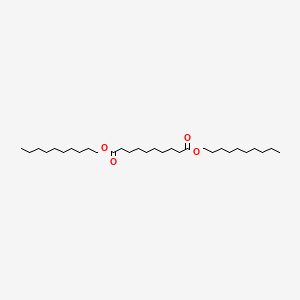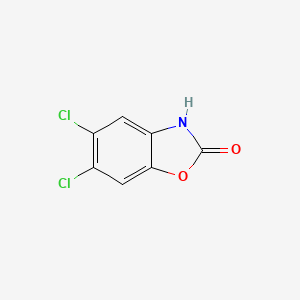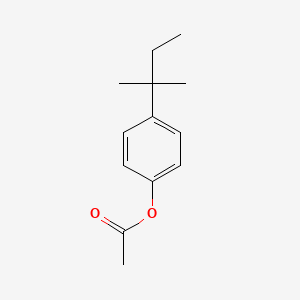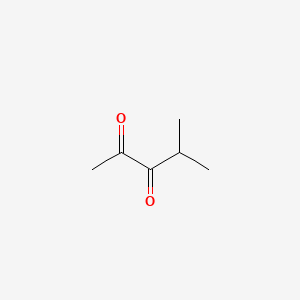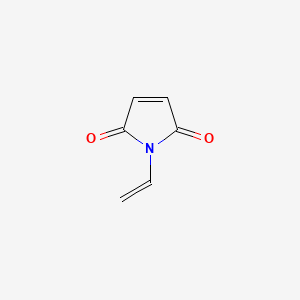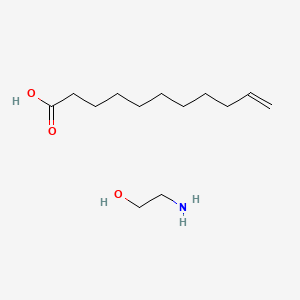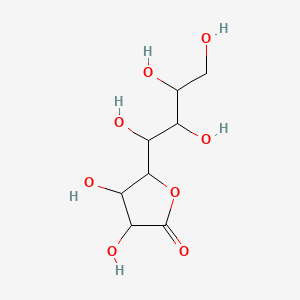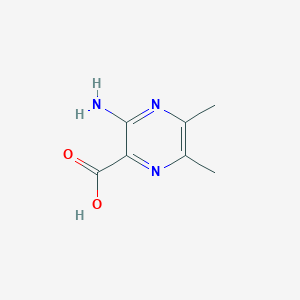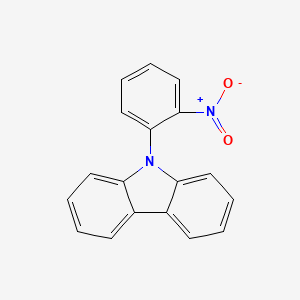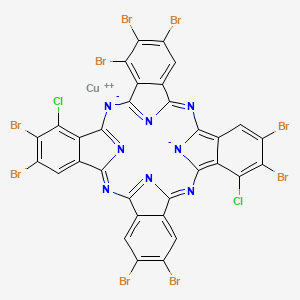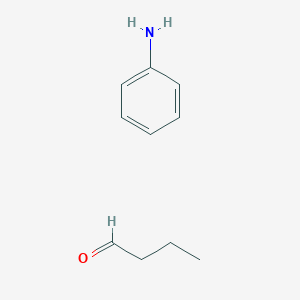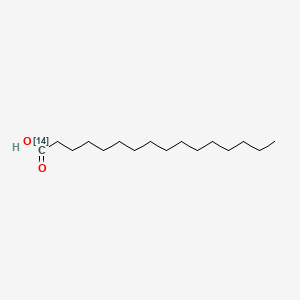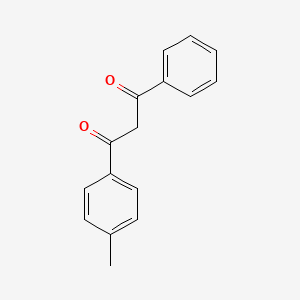
1-(4-甲基苯基)-3-苯基丙烷-1,3-二酮
描述
1-(4-Methylphenyl)-3-phenylpropane-1,3-dione, also known as MDPK or Methylone, is a synthetic cathinone that belongs to the phenethylamine and amphetamine classes of drugs. It was first synthesized in the 1990s as a potential alternative to MDMA (Ecstasy) due to its similar psychoactive effects. Methylone has gained popularity as a recreational drug and has been classified as a Schedule I controlled substance in the United States.
科学研究应用
有机合成和机理研究
与尿素及其衍生物的反应
在尿素衍生物和 β-二酮反应的研究中,“1-(4-甲基苯基)-3-苯基丙烷-1,3-二酮”类似物参与络合物的形成,从而深入了解反应机理和中间体的稳定性 (Butler, Hussain, & Leitch, 1980).
结构和构象分析
已经进行了 X 射线晶体学研究以了解 β-二酮的结构和构象偏好,为新型有机化合物的合成提供了有价值的数据 (Emsley, Freeman, Hursthouse, & Bates, 1987).
光物理和材料科学应用
用于荧光应用的铕 (III) 配合物
对铕 (III) 配合物与 β-二酮配体的制备的研究,包括“1-(4-甲基苯基)-3-苯基丙烷-1,3-二酮”的衍生物,已在基于荧光的材料中显示出有希望的应用。这些配合物表现出特征性的发射带和高热稳定性,表明在光电器件中具有潜在用途 (Wang, Zheng, Fan, Zheng, & Wei, 2012).
光环化成黄酮
卤代取代衍生物的光环化研究表明了选择性生产黄酮的能力,黄酮是一类具有各种生物和光物理性质的有机化合物。这项研究突出了 β-二酮在通过光化学反应合成复杂有机结构方面的多功能性 (Košmrlj & Šket, 2007).
抑制研究
缓蚀
“1-(4-甲基苯基)-3-苯基丙烷-1,3-二酮”的衍生物已被探索用作盐酸介质中碳钢腐蚀的抑制剂。这些研究有助于开发用于工业应用中防腐蚀的新材料 (Zarrouk 等,2015).
乙醇酸氧化酶抑制
对衍生物抑制乙醇酸氧化酶的研究突出了 β-二酮在治疗与草酸盐过度生产相关的疾病中的潜在治疗应用 (Rooney 等,1983).
属性
IUPAC Name |
1-(4-methylphenyl)-3-phenylpropane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-12-7-9-14(10-8-12)16(18)11-15(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJSOXKGXZRQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354755 | |
| Record name | 1-(4-methylphenyl)-3-phenylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-phenylpropane-1,3-dione | |
CAS RN |
25855-99-6 | |
| Record name | 1-(4-methylphenyl)-3-phenylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


